

Myriocin mechanism of action serine palmitoyltransferase

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Compound Focus: Myriocin

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Experimental Evidence & Protocols

The effects of **myriocin** have been characterized through various experimental approaches. Key methodologies from the research are detailed below.

In Vitro Cell-Based Assays

These protocols are commonly used to study **myriocin**'s effects on cancer cells, such as the B16F10 murine melanoma cell line [1].

- **Cell Proliferation & DNA Synthesis**

- **Cell Counting:** Cells are seeded in plates and, after treatment with **myriocin** for 24-96 hours, are collected and counted manually using a hemocytometer [1].
- **[³H]-Thymidine Incorporation:** To measure DNA synthesis, cells are treated with **myriocin** and then pulsed with 2 μ Ci/mL [³H]-thymidine for 4 hours. Cells are washed, lysed, and the incorporated radioactivity is quantified using a liquid scintillation counter [1].

- **Cell Cycle Analysis**

- Cells are treated with **myriocin**, fixed in 70% ethanol, and then stained with a propidium iodide (PI) solution. The DNA content of at least 10,000 cells per sample is analyzed by flow

cytometry, and the cell cycle distribution is determined using software like Modifit [1].

- **Western Blot Analysis**

- After **myriocin** treatment, cells are lysed. Protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against cell cycle regulators (e.g., cyclin B1, cdc2, cdc25C, p53, p21). Detection is performed using enhanced chemiluminescence [1].

- **Sphingolipid Quantification by HPLC**

- Lipids are extracted from **myriocin**-treated cells. Ceramide, sphingomyelin, sphingosine, and S1P levels are analyzed by HPLC. Levels are typically compared to those in control cells, showing significant reduction after **myriocin** exposure [1].

In Vivo Animal Studies

These models demonstrate the systemic effects of **myriocin**.

- **Immunosuppression Model (BALB/c mice)**

- **Dosing:** Mice receive intraperitoneal injections of **myriocin** (e.g., 0, 0.1, 0.3, and 1.0 mg/kg) daily for 5 consecutive days [2].
- **Analysis:** Organs like the thymus and spleen are harvested for cellular analysis (counting and phenotyping of T-lymphocytes via CD4/CD8 markers) and measurement of sphingolipid levels [2].

- **Myocardial Ischemia/Reperfusion (I/R) Injury Model (C57BL/6N mice)**

- **Surgery & Treatment:** I/R injury is induced by temporary ligation of the Left Anterior Descending (LAD) coronary artery. **Myriocin** can be administered via intra-ventricular injection of **myriocin**-loaded nanoparticles immediately after reperfusion [3].
- **Outcome Measures:** Analysis includes infarct size, inflammation markers, expression of genes involved in fatty acid metabolism (e.g., PPARs, CD36), and overall cardiac function [3].

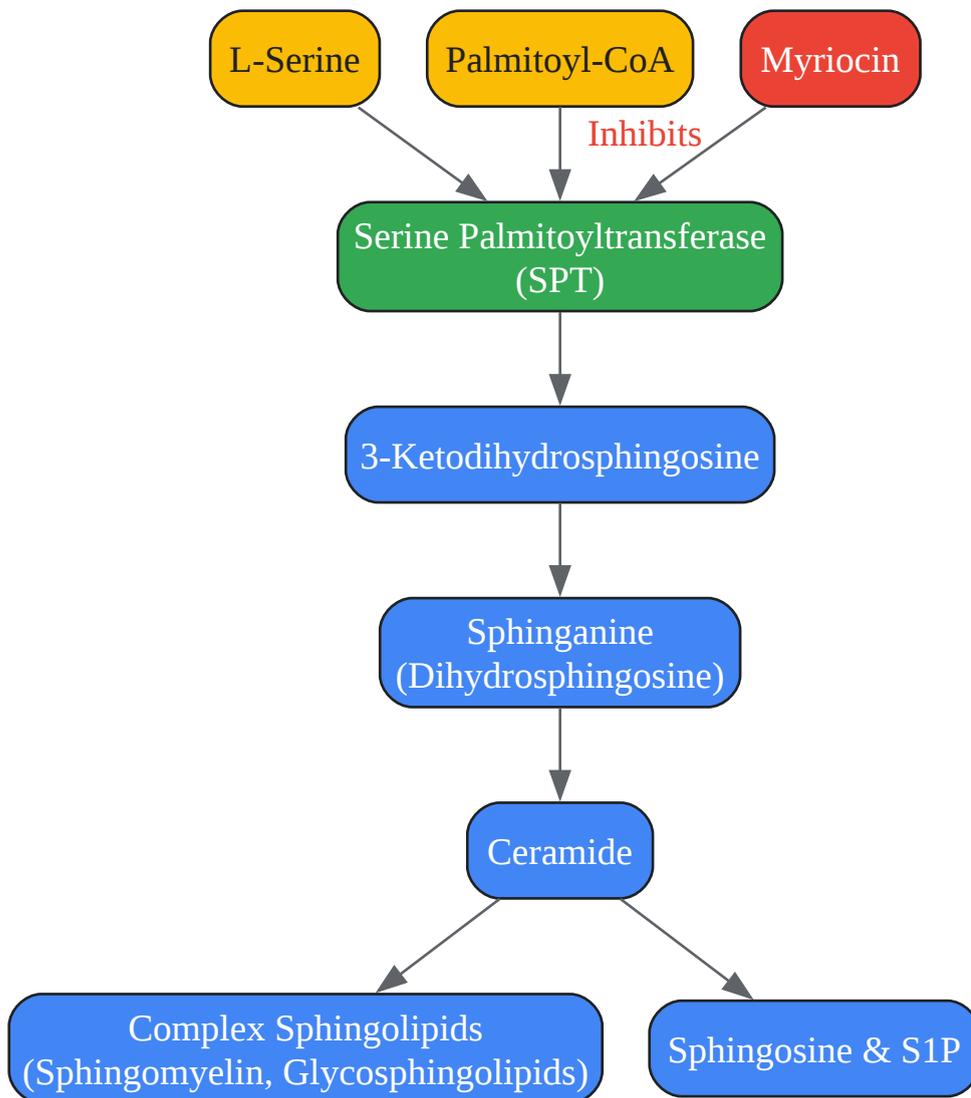
Quantitative Data from Research

The biological impact of **myriocin** is reflected in quantitative changes in lipids and cell populations, as shown below.

| Parameter Measured | Experimental System | Key Quantitative Findings |
|-------------------------|--|--|
| Sphingolipid Levels | B16F10 Melanoma cells (24h treatment) [1] | Ceramide: ↓86%; Sphingomyelin: ↓57%; Sphingosine: ↓75%; S1P: ↓38% |
| Immune Cell Populations | BALB/c mice (5-day treatment, 1.0 mg/kg) [2] | Thymic cellularity: significantly reduced; CD4+ T-cells in spleen: significantly reduced |
| Plasma Membrane Effects | CHO cells (72h treatment in SL-deficient medium) [4] | Sphingomyelin: markedly decreased; Membrane molecular order: decreased; Mechanical resistance: decreased |

Signaling Pathways and Logical Workflows

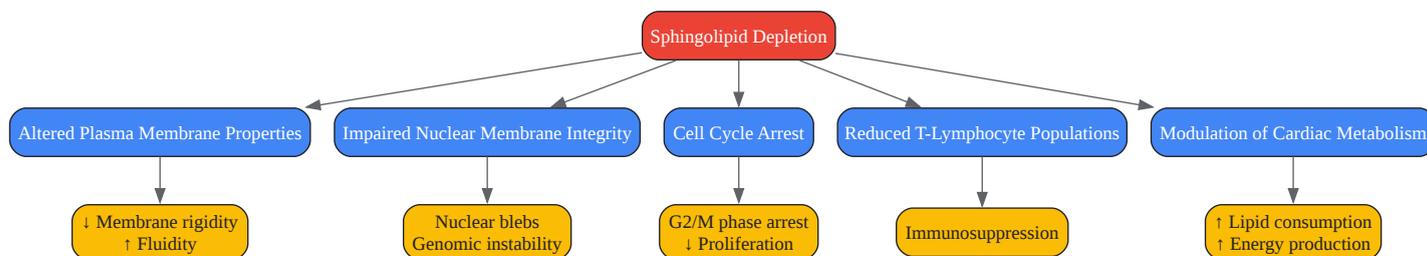
The following diagram summarizes the sphingolipid biosynthesis pathway and the primary downstream effects triggered by its inhibition with **myriocin**.



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Myriocin inhibits SPT, blocking the entire sphingolipid biosynthesis pathway.

The next diagram illustrates the key cellular consequences resulting from sphingolipid depletion.



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Cellular outcomes of **myriocin**-induced sphingolipid depletion.

Myriocin's high potency and specificity for SPT make it an invaluable tool for probing sphingolipid biology. Research continues to explore its potential as a therapeutic agent, particularly in cardiovascular disease and cancer [3].

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References

1. Serine palmitoyltransferase inhibitor myriocin induces ... [pmc.ncbi.nlm.nih.gov]
2. Disruption of sphingolipid homeostasis by myriocin ... - PubMed [pubmed.ncbi.nlm.nih.gov]
3. Sphingolipid Synthesis Inhibition by Myriocin ... [frontiersin.org]
4. Plasma membrane effects of sphingolipid-synthesis ... [nature.com]

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